3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide is a complex organic compound classified as an oxazole derivative. Its structure incorporates both sulfonamide and carboxamide functional groups, which contribute to its potential biological activities. The compound has garnered attention for its antibacterial properties, making it a subject of interest in pharmaceutical research.
This compound is detailed in various patents and scientific literature, particularly focusing on its synthesis and biological applications. Notably, it appears in patent US20120015941A1, which describes novel amide and sulfonamide substituted heterocyclic urea compounds with useful antibacterial activity .
The compound falls under the category of heterocyclic compounds, specifically oxazoles. It is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms, which is common in many biologically active molecules.
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide can be achieved through several methods involving the reaction of appropriate precursors.
The reaction conditions must be optimized for yield and purity, including temperature control and solvent selection. High-performance liquid chromatography (HPLC) is often utilized to monitor the reaction progress and assess product purity.
The molecular formula for this compound is , with a molecular weight of approximately 399.28 g/mol. The structure features:
The compound's structural data can be represented using SMILES notation: O=C(C1=NOC(C)=C1)NCCC2=CC=C(S(=O)(N)=O)C=C2
, which provides insight into its connectivity and functional groups .
The compound can participate in various chemical reactions:
These reactions are often studied to enhance the compound's biological activity or to modify its pharmacokinetic properties.
The mechanism by which 3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide exhibits antibacterial activity likely involves:
In vitro studies are necessary to elucidate the specific targets within bacterial cells and quantify the compound's efficacy against various strains.
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) would provide further insights into its physical properties.
3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide is primarily researched for its potential as an antibacterial agent. Its unique structure allows it to target bacterial infections effectively.
Research continues into its application in pharmaceuticals, particularly in developing new antibiotics that combat resistant strains of bacteria. Further studies may also explore its utility in other therapeutic areas based on its mechanism of action and biological activity.
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3